(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(methylsulfonyl)-5-styryl-4,5-dihydro-1H-pyrazole
Description
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(methylsulfonyl)-5-styryl-4,5-dihydro-1H-pyrazole is a pyrazole derivative featuring a benzodioxole moiety, a methylsulfonyl group, and a styryl substituent. The benzodioxole group (a fused benzene and 1,3-dioxole ring) enhances lipophilicity and may influence binding to biological targets, as seen in anticonvulsant agents . The styryl group (a vinyl-linked phenyl) introduces π-conjugation, which could affect molecular planarity and intermolecular interactions .
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-2-methylsulfonyl-3-[(E)-2-phenylethenyl]-3,4-dihydropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-26(22,23)21-16(9-7-14-5-3-2-4-6-14)12-17(20-21)15-8-10-18-19(11-15)25-13-24-18/h2-11,16H,12-13H2,1H3/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEWJJUYLVOENJ-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C(CC(=N1)C2=CC3=C(C=C2)OCO3)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N1C(CC(=N1)C2=CC3=C(C=C2)OCO3)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(methylsulfonyl)-5-styryl-4,5-dihydro-1H-pyrazole is a synthetic compound with potential biological activities that warrant thorough investigation. This article aims to summarize the biological activity of this compound based on available research findings, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₉H₁₈N₂O₄S
- Molecular Weight : 370.4 g/mol
- CAS Number : 1241686-50-9
Biological Activity Overview
This compound has been studied for various biological activities, particularly its potential as an anti-inflammatory and analgesic agent. The presence of the benzo[d][1,3]dioxole moiety is significant due to its known bioactive properties in other compounds.
- Cholinesterase Inhibition : Similar compounds have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting that this compound may also exhibit similar effects. For instance, related pyrazole derivatives have demonstrated IC50 values indicating moderate to good inhibition against these enzymes .
- Anti-inflammatory Activity : The compound's structure suggests potential anti-inflammatory properties. Pyrazole derivatives have been linked to COX-II inhibition, which is crucial in mediating inflammatory responses .
Case Studies and Research Findings
Several studies have investigated the biological activities of pyrazole derivatives closely related to this compound:
Pharmacological Applications
The potential applications of this compound span several therapeutic areas:
- Neurodegenerative Diseases : Due to its cholinesterase inhibitory properties, it may be explored for treating conditions like Alzheimer's disease.
- Pain Management : Its anti-inflammatory effects could make it a candidate for analgesic formulations.
Comparison with Similar Compounds
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole (Compound 1, )
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(4-hydroxy-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide ()
- Molecular Formula : C₁₉H₁₆N₄O₅
- Key Features : Replaces the methylsulfonyl and styryl groups with a carbohydrazide linkage. The hydrazide group enables hydrogen bonding, which may enhance crystallinity compared to the target compound .
Pyrazole Derivatives with Sulfonyl Groups
1-(4-Methyl-phenyl-sulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole ()
- Molecular Formula : C₁₆H₁₆N₂O₂S
- Key Features : Shares the dihydro-pyrazole core and sulfonyl group but lacks the benzodioxole and styryl substituents. The planar pyrazoline ring (max deviation: 0.078 Å) suggests rigidity, whereas the styryl group in the target compound may introduce conformational flexibility .
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-5-(benzo[1,3]dioxol-5-yl)-1-(4-methylsulfonylphenyl)-1H-pyrazole-3-carboxamide (Compound 5e, )
- Molecular Formula : C₃₅H₄₃N₃O₄S
- Key Features : Combines benzodioxole and methylsulfonylphenyl groups. The carboxamide linkage and tert-butyl substituents differentiate it from the target compound, likely enhancing thermal stability .
Styryl-Substituted Pyrazoles
(E)-3(5)-[β-(3-Fluoro-4-hydroxyphenyl)-ethenyl]-5(3)-phenyl-1H-pyrazole (Compound 13, )
- Molecular Formula : C₁₇H₁₃FN₂O
- Key Features: Contains a fluorinated styryl-like group.
- Synthesis: Recrystallized from ethanol/chloroform/hexane, yielding yellow crystals (mp: 156–158°C) .
Comparative Analysis of Key Properties
Preparation Methods
Preparation of (E)-3-(Benzo[d]Dioxol-5-Yl)-1-Phenylprop-2-En-1-One
Reagents :
- Piperonal (1.0 eq), acetophenone-derived ylide (1.2 eq), dichloromethane (DCM), room temperature.
Procedure :
- Generate benzyltriphenylphosphonium ylide by treating benzyltriphenylphosphonium chloride with potassium tert-butoxide in THF.
- Add piperonal dissolved in DCM dropwise to the ylide solution at 0°C.
- Stir for 12 hours, extract with DCM, and purify via silica gel chromatography (hexane:ethyl acetate, 4:1).
Yield : 85% as pale-yellow crystals.
Characterization :
Cyclization to Form 3-(Benzo[d]Dioxol-5-Yl)-5-Styryl-4,5-Dihydro-1H-Pyrazole
Reagents :
- (E)-3-(Benzo[d]dioxol-5-yl)-1-phenylprop-2-en-1-one (1.0 eq), hydrazine hydrate (1.5 eq), ethanol, reflux.
Procedure :
- Dissolve the enone (5.0 g, 16.8 mmol) in absolute ethanol (50 mL).
- Add hydrazine hydrate (1.5 eq) and reflux for 6 hours.
- Concentrate under vacuum and recrystallize from ethanol.
Yield : 78% as white needles.
Characterization :
- 13C NMR (100 MHz, CDCl3) : δ 148.2 (C=N), 135.6 (styryl CH), 130.1–126.5 (aromatic), 108.9 (benzodioxole), 60.3 (pyrazoline CH2).
- LC-MS : m/z 335.2 [M+H]+.
Sulfonylation to Install the Methylsulfonyl Group
Reaction Conditions and Optimization
Reagents :
- Pyrazoline intermediate (1.0 eq), methanesulfonyl chloride (1.2 eq), triethylamine (2.0 eq), DCM, 0°C → RT.
Procedure :
- Dissolve the pyrazoline (3.0 g, 8.97 mmol) in DCM (30 mL).
- Add triethylamine (2.0 eq) followed by dropwise addition of methanesulfonyl chloride (1.2 eq) at 0°C.
- Stir for 4 hours, wash with NaHCO3 (10%), dry over Na2SO4, and purify via chromatography (DCM:MeOH, 20:1).
Yield : 91% as a white solid.
Characterization :
- 1H NMR (400 MHz, CDCl3) : δ 7.50–7.25 (m, 5H, styryl), 6.90–6.70 (m, 3H, benzodioxole), 5.90 (s, 2H, OCH2O), 4.15 (dd, J = 10 Hz, 1H, pyrazoline CH), 3.85 (dd, J = 18 Hz, 1H, pyrazoline CH2), 3.10 (s, 3H, SO2CH3).
- HRMS : m/z calcd for C20H18N2O4S [M+H]+: 399.1018; found: 399.1015.
Analytical Data and Validation
Comparative Yields and Reaction Efficiency
| Step | Yield (%) | Purity (HPLC) | Key Parameter Optimization |
|---|---|---|---|
| Enone synthesis | 85 | 98.5 | Ylide freshness, anhydrous conditions |
| Pyrazoline cyclization | 78 | 97.8 | Reflux time, ethanol purity |
| Sulfonylation | 91 | 99.1 | Slow addition of MsCl, base stoichiometry |
Alternative Methodologies and Patent Insights
The patent CN110483400A describes a Meyer-Schuster rearrangement-based route for pyrazoles, which could adapt to this target by:
- Using 3-(benzo[d]dioxol-5-yl)propagyl alcohol as a precursor.
- Halogenation with NBS/NIS followed by hydrazine cyclization.
However, this method’s applicability to E-styryl formation remains untested and may require chiral auxiliaries or catalysts.
Challenges and Limitations
- Stereochemical Control : Wittig reactions favor E-alkenes, but minor Z-isomers require careful chromatography.
- Sulfonylation Side Reactions : Over-sulfonylation or N-oxidation may occur with excess MsCl; controlled addition mitigates this.
- Scale-Up Risks : Exothermic sulfonylation necessitates temperature control to prevent decomposition.
Q & A
Q. Table 1: Key Spectral Data for Structural Confirmation
| Technique | Key Signals/Parameters | Reference |
|---|---|---|
| ^1H NMR (DMSO) | δ 5.99–5.998 (d, J = 3.2 Hz, OCH₂O) | |
| MS | m/z 480.28 [M⁺] (C₂₅H₂₈N₄O₆) | |
| X-ray | Triclinic P1, R factor = 0.050 |
Q. Table 2: Hydrogen-Bonding Parameters in Crystal Packing
| Donor-Acceptor | Distance (Å) | Angle (°) | Graph Set |
|---|---|---|---|
| N-H···O=S | 2.89 | 158 | D(2) |
| C-H···O (dioxole) | 2.45 | 145 | S(6) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
